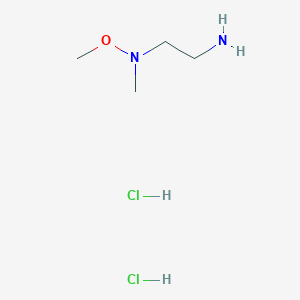

(2-Aminoethyl)(methoxy)methylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Aminoethyl)(methoxy)methylamine dihydrochloride” is a chemical compound with the molecular formula C4H13ClN2O . It has a molecular weight of 140.61 .

Molecular Structure Analysis

The InChI string of “this compound” is InChI=1S/C3H10N2O.2ClH/c1-6-5-3-2-4;;/h5H,2-4H2,1H3;2*1H . The Canonical SMILES is CONCCN.Cl.Cl .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 163.04 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 162.0326684 g/mol . The topological polar surface area is 47.3 Ų . The compound has a heavy atom count of 8 .

Aplicaciones Científicas De Investigación

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduces a new alkoxyamine bearing a chromophore group linked directly to the aminoxyl function, proposing its use as a photoiniferter. This compound, related to (2-Aminoethyl)(methoxy)methylamine dihydrochloride, demonstrates potential in nitroxide-mediated photopolymerization (NMP2), highlighting its utility in polymer science for controlled photopolymerization processes Guillaneuf et al., 2010.

Practical Preparation of Key Intermediates in Drug Synthesis

Horikawa et al. (2001) developed an effective synthetic route for a key intermediate, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine. This intermediate's synthesis showcases the role of this compound-related compounds in the efficient production of complex molecules, particularly in the pharmaceutical sector Horikawa et al., 2001.

Nucleophilic Addition Reactions

The work by Arulsamy and Bohle (2000) on the chemistry of malononitrileoxime with nucleophiles like methoxylamine provides insights into the reactivity of compounds similar to this compound. Their study emphasizes the compound's role in yielding amidoximes and amidrazones through nucleophilic addition, illustrating its significance in organic synthesis and potentially in the development of new materials Arulsamy & Bohle, 2000.

Inhibition Efficiency and Corrosion Studies

Djenane et al. (2019) synthesized α-aminophosphonic acids, including compounds related to this compound, and evaluated their efficiency in inhibiting corrosion of mild steel in acidic solutions. Their study not only adds to the understanding of the compound's applications in material science but also demonstrates its potential utility in industrial applications concerning the protection of metals Djenane et al., 2019.

Reactivity of Surface Methoxy Species in Acidic Zeolites

Jiang et al. (2006) explored the reactivity of surface methoxy species on acidic zeolites, providing evidence for the high reactivity of such species in catalyzed reactions. This research highlights the relevance of this compound-related compounds in catalysis, particularly in the transformation of surface methoxy species to other alkoxy species and their applications in heterogeneously catalyzed reactions Jiang et al., 2006.

Propiedades

IUPAC Name |

N'-methoxy-N'-methylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-6(7-2)4-3-5;;/h3-5H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNJTZNNKZPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride](/img/structure/B1379358.png)

![Methyl[2-(oxolan-2-yl)ethyl]amine hydrochloride](/img/structure/B1379361.png)

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)